![molecular formula C8H8BrN3O B2600772 2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol CAS No. 1312140-81-0](/img/structure/B2600772.png)

2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

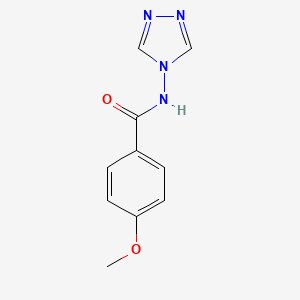

“2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol” is a highly functionalized compound that can be further derivatized through various functional group interconversion procedures . It is a derivative of 1,2,3-triazole, a five-membered heterocyclic moiety . The ligand was found to be cheap, thermally stable, easy to synthesize, show simplicity in use and wide use in coupling reactions .

Synthesis Analysis

The synthesis of “2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol” involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol” is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions of “2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol” involve the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes . It also reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol” include high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .作用機序

将来の方向性

特性

IUPAC Name |

2-(5-bromobenzotriazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c9-6-1-2-8-7(5-6)10-11-12(8)3-4-13/h1-2,5,13H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYPWEMYHWHTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=NN2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2600692.png)

![5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2600699.png)

![N-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2600701.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2600708.png)

![N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600712.png)